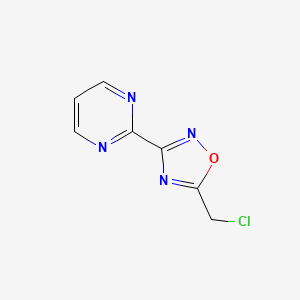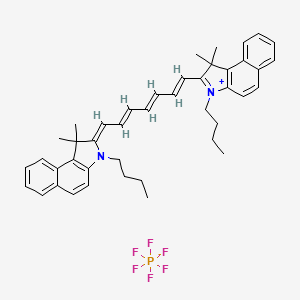
3-(5-氯甲基)-1,2,4-噁二唑-3-基嘧啶
描述
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is a heterocyclic compound containing a pyrimidine ring and an oxadiazole ring. It is a white to light brown crystalline powder and is classified as a chelating agent. The IUPAC name for this compound is 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine . The CAS Number is 1009562-63-3 .
Molecular Structure Analysis
The molecular weight of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is 196.6 . The InChI code for this compound is 1S/C7H5ClN4O/c8-4-5-11-7(12-13-5)6-9-2-1-3-10-6/h1-3H,4H2 .
Physical And Chemical Properties Analysis
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is a solid . Unfortunately, additional physical and chemical properties were not found in the search results.
科学研究应用
抗菌活性
包括 3-(5-氯甲基)-1,2,4-噁二唑-3-基嘧啶在内的嘧啶衍生物已被发现具有抗菌活性 。这使得它们成为开发新型抗菌药物的潜在候选者。
DNA 光解活性
这些化合物在紫外光照射下表现出优异的DNA光解活性 。从抗癌药物发现的角度来看,这种性质很有前景,因为它可能被用来靶向和破坏癌细胞。
制药应用
制药行业对嘧啶衍生物表现出极大的兴趣,因为它们有广泛的应用 。它们构成许多市售药物的核心,这些药物用于治疗各种疾病。
其他化合物的合成
3-(5-氯甲基)-1,2,4-噁二唑-3-基嘧啶可用作合成其他复杂有机化合物的起始原料或中间体 。
研究与开发
由于其独特的性质,嘧啶衍生物经常被用于生命科学、材料科学和化学合成等各个领域的研究与开发 。
抗癌活性
一些嘧啶衍生物表现出抗癌活性 。因此,3-(5-氯甲基)-1,2,4-噁二唑-3-基嘧啶可能用于开发新的抗癌药物。
未来方向
While specific future directions for 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine were not found in the search results, it’s clear that pyrimidines play a significant role in various biological activities . Therefore, the development of new pyrimidines as anti-inflammatory agents is a promising area of research .
生化分析
Biochemical Properties
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in nucleotide metabolism, such as thymidylate synthase . The inhibition of these enzymes can lead to alterations in DNA synthesis and repair processes, making the compound a potential candidate for anticancer therapies . Additionally, 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine can form covalent bonds with nucleophilic residues in proteins, affecting their structure and function .
Cellular Effects
The effects of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling pathways, such as the mTOR pathway, which is crucial for cell growth and proliferation . Furthermore, 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine can induce changes in gene expression profiles, leading to the upregulation or downregulation of specific genes involved in cell cycle regulation and apoptosis . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by forming covalent bonds with active site residues . This covalent modification can lead to the irreversible inhibition of enzyme function, affecting metabolic pathways and cellular processes. Additionally, the compound can interact with DNA, causing structural changes that impact gene expression and DNA replication . These molecular interactions underscore the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . In in vitro and in vivo studies, the long-term effects of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine on cellular function include sustained inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is involved in several metabolic pathways, primarily those related to nucleotide metabolism . The compound interacts with enzymes such as thymidylate synthase and dihydrofolate reductase, affecting the synthesis and recycling of nucleotides . These interactions can lead to changes in metabolic flux and metabolite levels, impacting cellular proliferation and survival .
Transport and Distribution
The transport and distribution of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via nucleoside transporters, where it accumulates in the cytoplasm and nucleus . This intracellular localization is crucial for the compound’s activity, as it allows for direct interactions with target enzymes and DNA .
Subcellular Localization
The subcellular localization of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is primarily in the cytoplasm and nucleus . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is essential for the compound’s function, as it enables interactions with key biomolecules involved in DNA synthesis and repair .
属性
IUPAC Name |
5-(chloromethyl)-3-pyrimidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O/c8-4-5-11-7(12-13-5)6-9-2-1-3-10-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTINNFYFNYYSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)
![3',6'-Dihydroxy-N-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B1518498.png)




